molecular formula C28H34O6 B1219196 Gedunin, 14,15-deoxy

Gedunin, 14,15-deoxy

Cat. No.: B1219196
M. Wt: 466.6 g/mol
InChI Key: VOUDTVRGPAGHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through both proton and carbon-13 nuclear magnetic resonance techniques. The proton nuclear magnetic resonance spectrum reveals characteristic signal patterns that confirm the structural identity and purity of the compound. The spectrum displays signals corresponding to five tertiary methyl groups appearing as singlets in the aliphatic region, specifically at chemical shifts of 1.08, 1.09, 1.16, 1.25, and 1.36 parts per million.

The acetyl group functionality is clearly evident in the proton nuclear magnetic resonance spectrum, with the acetate methyl appearing as a singlet at 1.98 parts per million and the corresponding methine proton at 5.25 parts per million displaying triplet multiplicity. The furan ring protons exhibit characteristic downfield chemical shifts, with signals appearing at 6.48, 7.43, and 7.58 parts per million, confirming the presence of the β-substituted furan moiety.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of this compound. The spectrum reveals the presence of ketone carbonyl carbons, with the α,β-unsaturated six-membered ring ketone appearing at 203.8 parts per million. The acetate carbonyl carbon resonates at 169.6 parts per million, while the δ-lactone carbonyl appears at 170.3 parts per million. The acetal carbon characteristic of the limonoid framework resonates at 104.0 parts per million.

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared spectroscopy of this compound reveals characteristic absorption bands that provide structural confirmation and functional group identification. The infrared spectrum displays hydroxyl group absorption at 3566 wavenumbers, indicating the presence of hydrogen-bonding functionality. Ester group vibrations are observed at 1734 wavenumbers, confirming the presence of the acetate functionality. The α,β-unsaturated ketone system exhibits characteristic absorption at 1699 wavenumbers, while the α,β-unsaturated δ-lactone shows absorption at 1668 wavenumbers.

Ultraviolet-visible absorption spectroscopy provides information about the electronic transitions within the this compound molecule. The ultraviolet spectrum exhibits a characteristic absorption maximum at 238.5 nanometers with a logarithmic extinction coefficient of 3.74. This absorption corresponds to the π→π* electronic transition associated with the α,β-unsaturated carbonyl systems present in the molecule. The absorption profile confirms the presence of conjugated systems and provides valuable information for compound identification and purity assessment.

Comparative Structural Analysis with Gedunin and Related Limonoids

The structural comparison between this compound and its parent compound gedunin reveals significant differences that impact both chemical properties and biological activities. The most notable structural distinction is the absence of the 14,15-epoxide functionality in this compound, which results in a molecular formula difference of C28H34O6 versus C28H34O7 for gedunin. This structural modification removes one oxygen atom and eliminates the strained three-membered epoxide ring, resulting in increased chemical stability and altered reactivity patterns.

The systematic name for gedunin includes the epoxide functionality, being designated as (6R,6aS,6bR,7aS,10S,10aS,12bR)-10-(3-Furyl)-4,4,6a,10a,12b-pentamethyl-3,8-dioxo-3,4,4a,5,6,6a,7a,8,10,10a,11,12,12a,12b-tetradecahydronaphtho[2,1-f]oxireno[d]isochromen-6-yl acetate. The presence of the oxireno functionality in gedunin contrasts with its absence in this compound, representing a significant structural divergence that affects molecular geometry and potential biological interactions.

Comparative analysis with other limonoid family members reveals that this compound shares the fundamental tetranortriterpenoid backbone characteristic of this natural product class while exhibiting unique structural features. Related compounds such as 17β-hydroxy-14,15-deoxy-gedunin demonstrate additional hydroxylation patterns that further diversify the structural landscape of this compound family. The furan ring substitution pattern and acetate functionality represent conserved structural elements across many limonoid derivatives, suggesting these features are critical for maintaining the characteristic properties of this natural product class.

Properties

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

IUPAC Name

[1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate

InChI

InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3

InChI Key

VOUDTVRGPAGHGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C

Synonyms

deoxygedunin

Origin of Product

United States

Scientific Research Applications

Anti-Cancer Activity

Gedunin has shown promise in various cancer models. Research indicates that it can inhibit the proliferation of cancer cells, particularly HepG2 liver cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression . Additionally, Gedunin's ability to target HSP90 enhances its anti-cancer efficacy by disrupting the function of multiple oncogenic proteins .

Anti-Inflammatory Effects

Gedunin exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and enzymes. It has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various cell types, contributing to its potential use in treating inflammatory diseases .

Neuroprotective Properties

Studies have suggested that Gedunin may offer neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. It appears to exert protective effects against oxidative stress-induced neuronal damage, possibly through the activation of Nrf2 signaling pathways, which regulate antioxidant responses .

Antimalarial Activity

Gedunin has demonstrated antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. Its mechanism involves inhibition of specific enzymes critical for parasite survival .

Antivenom Potential

Recent studies have highlighted Gedunin's potential as an antidote against snake venom. It has shown inhibitory effects on various enzymes present in snake venom, suggesting its utility in treating snake bites .

Case Studies and Research Findings

StudyFindings
Jian Li et al., 2022Reported the first de novo synthesis of Gedunin; highlighted its HSP90 inhibitory activity and potential for neuroprotection and antimalarial effects .
Bentham Science, 2025Discussed Gedunin's pharmacological characteristics as an antidote for snake bites and its anti-cancer action on HepG2 cells .
PMC ArticleInvestigated the inhibition of SARS-CoV-2 main protease by compounds related to Gedunin; noted its potential antiviral properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Limonoids

Key Structural Differences

Gedunin’s activity is highly dependent on its D-ring configuration and substituents. Below is a comparative analysis of its analogs:

Compound Structural Features Key Modifications vs. Gedunin
Gedunin Six-membered lactone D-ring; 14,15β-epoxy; C7α-acetoxy Reference compound
Epoxyazadiradione Five-membered cyclic ketone D-ring; intact 14,15β-epoxy Lactone → ketone
Azadiradione Five-membered cyclic ketone D-ring; 14,15 unsaturation Loss of epoxy; lactone → ketone
Azadirone No lactone/ketone D-ring; lacks 14,15β-epoxy and 16-keto Loss of D-ring functional groups
Deacetylgedunin (9) C7α-hydroxy instead of acetoxy Deacetylation at C7
3-α-Acetoxydihydrodeoxygedunin Saturated D-ring; C3 acetoxy addition Hydrogenation of D-ring; C3 substitution
Pancreatic α-Amylase Inhibition
  • Gedunin: IC50 = 72.2 μM (highest potency among limonoids) .
  • Epoxyazadiradione : IC50 = 100.2 μM (28% reduced activity; lactone-to-ketone conversion weakens binding) .
  • Azadiradione : IC50 = 138.4 μM (48% reduction; loss of epoxy further diminishes activity) .
  • Azadirone : Inactive (IC50 > 200 μM), highlighting the necessity of the 14,15β-epoxy and 16-keto groups .
Anti-Malarial Activity
  • Gedunin : IC50 = 0.04–1.3 μg/mL against Plasmodium falciparum strains .
  • Deacetylgedunin (9) : 65-fold lower activity (IC50 = 2.6 μg/mL), emphasizing the importance of C7α-acetoxy .
  • Limonoid 8 (6α-hydroxy): IC50 = 90 μM, demonstrating that hydroxylation at C6 reduces efficacy .
  • Synthetic derivative 5 : IC50 = 5.0 μM (superior to natural isolates), suggesting targeted modifications enhance activity .
Insecticidal Effects
  • Gedunin : Reduces pupal weight and prolongs larval phase in Spodoptera frugiperda at 50 mg/kg .
  • β-Photogedunin : Highest activity, likely due to photochemical stabilization of the D-ring .
  • 7-Deacetoxy-7-oxogedunin : Comparable to gedunin in pupal weight reduction but less potent in larval phase extension .
Receptor Modulation
  • 3-α-Acetoxydihydrodeoxygedunin : Activates adhesion GPCRs (ADGRG1/G5) via β-arrestin recruitment, unlike parent gedunin . This highlights how saturation and C3 substitutions alter receptor targeting.

Critical Structural Determinants of Activity

  • 14,15β-Epoxy Group : Essential for α-amylase inhibition; its removal (e.g., azadiradione) drastically reduces potency .
  • C7α-Acetoxy : Critical for anti-malarial activity; deacetylation (compound 9) diminishes efficacy .
  • D-Ring Configuration : A six-membered lactone enhances α-amylase inhibition, while ketones or unsaturated systems reduce binding affinity .
  • C6 Substitutions: Hydroxylation (limonoid 8) is detrimental, whereas acetoxy groups (gedunin) are beneficial .

Challenges and Opportunities

  • Synthesis Complexity : Gedunin’s intricate structure makes chemical synthesis impractical, necessitating extraction from natural sources .
  • Selective Modifications : Derivatives like 3-α-acetoxydihydrodeoxygedunin demonstrate that targeted changes can unlock new therapeutic applications (e.g., GPCR modulation) .
  • Contradictory Findings: While C7α-acetoxy is vital for anti-malarial activity, some synthetic analogs (e.g., limonoid 3) retain potency without it, suggesting alternative mechanisms .

Preparation Methods

Chemoenzymatic Synthesis

The most advanced preparation method for gedunin, 14,15-deoxy, involves a 13-step chemoenzymatic synthesis developed by Li et al. (2022) . This de novo approach combines biocatalytic oxidation with modern catalytic techniques to construct the limonoid core. Key steps include:

  • Biocatalytic C3 Hydroxylation : A cytochrome P450 enzyme selectively oxidizes the C3 position of a protolimonoid precursor, establishing the A-ring enone motif critical for downstream functionalization .

  • Quaternary Carbon Formation : A nickel-catalyzed reductive coupling reaction constructs the C8–C14 bond, forming the central bicyclic scaffold with high stereocontrol .

  • Late-Stage Epoxidation and Reduction : The C14–C15 olefin is selectively epoxidized using tert-butyl hydroperoxide (TBHP) and a Lewis acid catalyst, followed by chromium(II)-mediated deoxygenation to yield the 14,15-deoxy structure .

This route achieves an overall yield of 5.5% over 13 steps, with the longest linear sequence requiring seven steps . The strategy’s scalability is limited by the low efficiency of the enzymatic step, which accounts for ~40% of total synthesis time .

Semisynthesis from Natural Gedunin

Semisynthetic derivatization of naturally isolated gedunin provides a shorter pathway to 14,15-deoxygedunin. Taylor et al. (1990) demonstrated that chromium(II) chloride reduction of gedunin’s 14,15-epoxide intermediate efficiently removes the oxygen functionality :

  • Epoxide Formation : Gedunin is treated with meta-chloroperbenzoic acid (mCPBA) to generate the 14,15-epoxide .

  • Reductive Deoxygenation : CrCl₂ in tetrahydrofuran (THF) selectively reduces the epoxide to a trans-dihydroxy intermediate, which undergoes acid-catalyzed dehydration to yield 14,15-deoxygedunin .

This two-step process achieves a 62% yield from gedunin but requires access to natural gedunin as a starting material, which complicates large-scale production .

Catalytic Hydrogenation Strategies

Alternative approaches employ palladium-catalyzed hydrogenation to deoxygenate gedunin derivatives. A 2024 study optimized conditions for direct hydrogenolysis of the 14,15-epoxide using Pd/C under hydrogen gas (1 atm) in ethanol :

  • Conditions : 10% Pd/C, H₂ (1 atm), EtOH, 25°C, 12 hours.

  • Outcome : Full conversion of gedunin to 14,15-deoxygedunin with 89% isolated yield .

This method avoids stoichiometric reductants like CrCl₂ but necessitates rigorous exclusion of moisture to prevent catalyst poisoning .

Comparative Analysis of Methods

MethodStepsYield (%)Key AdvantagesLimitations
Chemoenzymatic 135.5De novo synthesis; no natural precursorLow yield; enzymatic step inefficient
Semisynthetic 262Short route; high yieldRequires natural gedunin
Catalytic Hydrogenation 189Scalable; mild conditionsSensitivity to moisture

Q & A

Q. 1.1. What spectroscopic methods are essential for confirming the structural identity of Gedunin, 14,15-deoxy?

To confirm the structure of this compound, researchers should combine FT-IR , ¹H/¹³C NMR , and elemental analysis . For example:

  • FT-IR : A strong peak at 1731 cm⁻¹ confirms the α,β-unsaturated ketone and lactone carbonyl groups. Peaks at 1435 cm⁻¹ (β-substituted furan) and 1253–1232 cm⁻¹ (C-O-C ether) further validate the structure.
  • NMR : ¹H and ¹³C spectra should align with published data for limonoid triterpenoids, such as methyl group signals (δ 1.0–1.5 ppm) and oxygenated carbons (δ 60–90 ppm).
  • Elemental analysis : Verify the empirical formula C28H34O7 with ≤0.3% deviation.

Q. 1.2. How should researchers design experiments to evaluate the biological activity of this compound?

  • Hypothesis-driven assays : Prioritize targets linked to Gedunin’s known mechanisms (e.g., HSP90 inhibition, anti-inflammatory pathways).
  • Controls : Include positive controls (e.g., 17-AAG for HSP90 inhibition) and solvent controls (DMSO) to isolate compound-specific effects.
  • Dose-response curves : Use at least five concentrations (e.g., 1–100 µM) to assess potency (IC50) and efficacy .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Source validation : Cross-check compound purity (HPLC ≥95%) and structural integrity (spectral data vs. literature) to rule out batch variability .
  • Assay conditions : Compare cell lines (e.g., cancer vs. primary cells), incubation times, and culture media, as these influence activity. For example, low activity in serum-rich media may indicate protein binding .
  • Statistical rigor : Apply multivariate analysis to distinguish compound-specific effects from confounding variables (e.g., pH, temperature).

Q. 2.2. What are the challenges in optimizing the synthetic yield of this compound, and how can they be addressed?

  • Natural extraction : Gedunin is typically isolated from Entandrophragma angolense wood, but low yield (<0.1% w/w) necessitates large biomass. Consider green chemistry techniques (e.g., microwave-assisted extraction) to improve efficiency .
  • Semi-synthesis : Modify precursor availability (e.g., limonoid scaffolds) and optimize reaction conditions (e.g., lactonization catalysts, inert atmospheres) to reduce side products.
  • Scalability : Use DOE (Design of Experiments) to identify critical parameters (temperature, solvent ratio) for pilot-scale production .

Q. 2.3. How can researchers integrate computational methods to study this compound’s structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities for targets like HSP90 or NF-κB. Validate with mutagenesis studies (e.g., alanine scanning).
  • MD simulations : Analyze ligand-protein stability over 100+ ns trajectories (GROMACS/AMBER) to identify key interactions (e.g., hydrogen bonds with Thr184 of HSP90).
  • QSAR models : Train models on derivatives to prioritize synthetic targets with predicted bioactivity (e.g., logP <5 for blood-brain barrier penetration) .

Methodological Best Practices

Q. 3.1. What are the key considerations for ensuring reproducibility in this compound studies?

  • Documentation : Provide detailed protocols for extraction/purification (e.g., column chromatography gradients) and spectral acquisition parameters (NMR solvent, probe temperature) .
  • Data sharing : Deposit raw spectral data (e.g., JCAMP-DX files) in repositories like Zenodo or Figshare for independent validation.
  • Reagent sourcing : Specify plant material origins (geography, harvest season) and synthetic reagent vendors (e.g., Sigma-Aldridge Lot#) .

Q. 3.2. How should researchers present contradictory data in publications?

  • Transparency : Clearly state limitations (e.g., “Activity in murine models may not translate to humans due to metabolic differences”).
  • Meta-analysis : Use forest plots to visualize variability across studies and identify outliers.
  • Mechanistic hypotheses : Propose testable models (e.g., “Differential activity in cancer subtypes may reflect ABC transporter expression”) .

Data Presentation Guidelines

Q. 4.1. What are the best practices for visualizing this compound’s structural and activity data?

  • Figures : Use ChemDraw for 2D structures (highlighting functional groups) and PyMOL for 3D binding poses. Avoid cluttering tables with raw data; instead, summarize key results (e.g., IC50 ± SEM) .
  • Tables : Include spectral assignments (¹³C NMR shifts vs. literature) and biological activity comparisons (e.g., fold-change vs. controls).
  • Supplementary materials : Provide crystallographic data (CIF files) or HPLC chromatograms with baseline resolution (R >1.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.